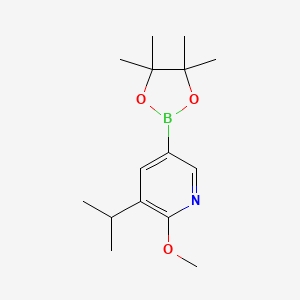
Fmoc-4-phenyl-3-methyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-phenyl-3-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a phenyl group and a methyl group attached to the phenylalanine backbone, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phenyl-3-methyl-L-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like Fmoc chloride for the protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers that can efficiently handle the protection and coupling steps. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-4-phenyl-3-methyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like piperidine for the removal of the Fmoc group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-4-phenyl-3-methyl-L-phenylalanine is used as a building block in the synthesis of peptides and peptidomimetics. Its unique structure allows for the creation of peptides with specific properties and functions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors, providing insights into the mechanisms of biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Peptides containing this compound can be designed to target specific receptors or enzymes, offering new avenues for drug development .
Industry
In the industrial sector, this compound is used in the production of biofunctional materials, such as hydrogels and nanostructures. These materials have applications in drug delivery, tissue engineering, and regenerative medicine .
Mecanismo De Acción
The mechanism of action of Fmoc-4-phenyl-3-methyl-L-phenylalanine involves its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the folding and stability of peptides and proteins, affecting their biological activity. The Fmoc group also plays a role in protecting the amino group during synthesis, allowing for selective reactions at other sites .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-phenylalanine: Lacks the additional phenyl and methyl groups, making it less hydrophobic and less bulky.
Fmoc-4-methyl-L-phenylalanine: Contains a methyl group but lacks the additional phenyl group, resulting in different steric and electronic properties
Uniqueness
Fmoc-4-phenyl-3-methyl-L-phenylalanine is unique due to the presence of both phenyl and methyl groups, which enhance its hydrophobicity and steric bulk. These features can influence the self-assembly and stability of peptides containing this compound, making it valuable for the design of biofunctional materials and therapeutic peptides .
Propiedades
Fórmula molecular |
C31H27NO4 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyl-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c1-20-17-21(15-16-23(20)22-9-3-2-4-10-22)18-29(30(33)34)32-31(35)36-19-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
Clave InChI |
LNZULTSYTDNSBW-LJAQVGFWSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)

![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)









